molecular formula C8H13ClN4O B13368930 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride CAS No. 1196130-86-5

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride

Cat. No.: B13368930
CAS No.: 1196130-86-5
M. Wt: 216.67 g/mol
InChI Key: FVWAMONNJGNNHY-UHFFFAOYSA-N
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Description

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride is a heterocyclic compound that contains both an oxadiazole and a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride typically involves the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides, esters, aldehydes, and cyclic anhydrides . The reaction is often carried out in a NaOH–DMSO medium at ambient temperature, which allows for the efficient formation of the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the oxadiazole or tetrahydropyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidine hydrochloride is unique due to the combination of the oxadiazole and tetrahydropyrimidine rings in a single molecule. This dual functionality allows for a broader range of chemical reactions and applications compared to compounds with only one of these rings .

Properties

CAS No.

1196130-86-5

Molecular Formula

C8H13ClN4O

Molecular Weight

216.67 g/mol

IUPAC Name

3-ethyl-5-(1,4,5,6-tetrahydropyrimidin-5-yl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C8H12N4O.ClH/c1-2-7-11-8(13-12-7)6-3-9-5-10-4-6;/h5-6H,2-4H2,1H3,(H,9,10);1H

InChI Key

FVWAMONNJGNNHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=NOC(=N1)C2CNC=NC2.Cl

Origin of Product

United States

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